1,N6-Ethenoadenosine-5'-diphosphate sodium salt
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Overview
Description
1,N6-Ethenoadenosine-5'-diphosphate sodium salt is a useful research compound. Its molecular formula is C12H12N5Na3O10P2 and its molecular weight is 517.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Muscle Proteins and Conformational Changes : EDP has been used to study the conformational changes in F-actin, a muscle protein, when interacting with myosin subfragment-1. The presence of 5,5'-dithiobis(2-nitrobenzoic acid) light chains and their relation to calcium ions were crucial in these conformational changes (Borovikov et al., 1982).
Fluorescence Properties for Binding Studies : The fluorescence properties of EDP have been leveraged to understand how muscle proteins like myosin interact with actin. The changes in fluorescence intensity and lifetime of EDP bound to F-actin were indicative of cooperative conformational changes among actin monomers (Harvey et al., 1977).
Energetics of Nucleotide-Protein Complexes : The binding of EDP to myosin subfragment 1 (S1) was used to study the equilibrium between different states of the nucleotide-protein complex, revealing insights into the energetics and temperature dependence of these states (Aguirre et al., 1989).
Nucleotide Exchange Kinetics : EDP has also been useful in studying the kinetics of nucleotide exchange in monomeric actin, shedding light on the binding dynamics and temperature dependence of this process (Waechter & Engel, 1975).
Enzymatic Activity Studies : The use of EDP in studying the activity of various enzymes, such as adenosine triphosphatase and adenosine diphosphatase, has been reported. It was found to have significant activity as a substrate for these enzymes, although sometimes at a reduced rate compared to non-modified nucleotides (Roberts et al., 1975).
Mechanism of Action
Target of Action
The primary target of 1,N6-Ethenoadenosine-5’-diphosphate sodium salt, also known as trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-oxidophosphoryl] phosphate, is the pyruvate kinase system . This system plays a crucial role in the final step of glycolysis, where it catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding one molecule of pyruvate and one molecule of ATP.
Mode of Action
1,N6-Ethenoadenosine-5’-diphosphate sodium salt is an analog of ADP . It has been derivatized with an ethene moiety attached to the N-1 and the exocyclic amine N-6 positions . This compound was found to be useful in NMR studies of ADP binding at the active site of creatine kinase . The N-1 and N-6 nitrogens of 1,N6-Ethenoadenosine-5’-diphosphate are unavailable for hydrogen bonding, which made the compound useful in identifying these H-2 proton couplings more easily .
Biochemical Pathways
The compound’s interaction with the pyruvate kinase system affects the glycolysis pathway . By acting as an ADP analog, it can influence the rate of ATP production.
Result of Action
The molecular and cellular effects of 1,N6-Ethenoadenosine-5’-diphosphate sodium salt’s action are primarily related to its role as an ADP analog. It may affect the rate of ATP production in cells, potentially influencing energy metabolism . .
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,N6-Ethenoadenosine-5'-diphosphate sodium salt involves the conversion of adenosine-5'-diphosphate (ADP) to 1,N6-ethenoadenosine-5'-diphosphate (εADP) followed by the addition of sodium salt.", "Starting Materials": [ "Adenosine-5'-diphosphate (ADP)", "Bromoacetaldehyde", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Water (H2O)" ], "Reaction": [ "ADP is reacted with bromoacetaldehyde in the presence of NaOH to form εADP.", "The reaction mixture is then neutralized with NaCl and the product is extracted with water.", "The aqueous layer is then lyophilized to obtain the sodium salt of 1,N6-ethenoadenosine-5'-diphosphate." ] } | |
CAS No. |
103213-52-1 |
Molecular Formula |
C12H12N5Na3O10P2 |
Molecular Weight |
517.17 g/mol |
IUPAC Name |
trisodium;[(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C12H15N5O10P2.3Na/c18-8-6(3-25-29(23,24)27-28(20,21)22)26-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;;/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H2,20,21,22);;;/q;3*+1/p-3 |
InChI Key |
CDPMPKTUNKCQMT-UHFFFAOYSA-K |
SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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